(2-ethyl-7H-purin-6-yl)thiourea is a heterocyclic compound characterized by the molecular formula . This compound is a derivative of thiourea, where the thiourea moiety is linked to a purine ring system, specifically the 7H-purine structure. Its unique structure contributes to its potential applications in various scientific fields, including medicinal chemistry and biochemistry.
The compound is cataloged under the CAS number 500285-04-1 and can be sourced from chemical suppliers such as BenchChem and other specialized chemical distributors.
(2-ethyl-7H-purin-6-yl)thiourea belongs to the class of purine derivatives, which are crucial in biological systems, particularly in nucleic acids and energy transfer molecules like ATP. It is also classified as a thiourea, indicating the presence of a thiourea functional group that can participate in various chemical reactions.
The synthesis of (2-ethyl-7H-purin-6-yl)thiourea typically involves the reaction of 2-ethyl-6-chloropurine with thiourea. This reaction is generally carried out in a solvent such as ethanol or methanol, where the mixture is heated to promote the reaction. The process can be optimized by adjusting parameters like temperature, solvent choice, and reaction time for larger-scale production.
The molecular structure of (2-ethyl-7H-purin-6-yl)thiourea can be described by its IUPAC name, which reflects its complex arrangement of atoms. The structural formula can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 222.27 g/mol |
InChI Key | RCVVLEMZMGMJTM-UHFFFAOYSA-N |
Canonical SMILES | CCC1=NC2=C(C(=N1)NC(=S)N)NC=N2 |
(2-Ethyl-7H-purin-6-yl)thiourea can undergo several chemical transformations:
Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
The mechanism of action for (2-ethyl-7H-purin-6-yl)thiourea primarily involves its interaction with specific enzymes within biological systems. By binding to enzyme active sites, it can inhibit their function, thereby disrupting cellular processes such as:
This inhibition indicates its potential therapeutic effects, particularly in cancer treatment and metabolic disorders .
The compound exhibits typical characteristics associated with purine derivatives:
Property | Value |
---|---|
Appearance | White crystalline solid |
Solubility | Soluble in polar solvents |
Key chemical properties include:
(2-Ethyl-7H-purin-6-yl)thiourea has several significant applications:
Thiourea-purine hybrids represent a strategically important class of heterocyclic compounds in modern drug design, leveraging the complementary pharmacological properties of both molecular frameworks. These hybrids combine the hydrogen-bonding capacity of the thiourea moiety (–NH–C(S)–NH–) with the nucleic acid mimetic properties of the purine ring system, creating versatile scaffolds for targeted therapeutic applications. The (2-ethyl-7H-purin-6-yl)thiourea derivative exemplifies this approach, where the 2-ethyl substitution modulates electron distribution across the purine ring while the thiourea group at C6 provides a flexible hydrogen-bonding domain capable of interacting with biological targets through both donor and acceptor sites [1] [4].
This molecular architecture enables several key pharmacophoric advantages:
Table 1: Comparative Bioactive Profiles of Purine-Thiourea Hybrids
Compound Structure | Biological Target | Key Pharmacological Activity | Reference |
---|---|---|---|
2-Amino-6-(thioureido)purine | Kinase enzymes | CDK2 inhibition (IC₅₀ = 0.18 μM) | [7] |
(2-Ethyl-7H-purin-6-yl)thiourea | Oxidative stress regulators | Neuroprotective activity in PD models | [1] |
N-Phenylpurinyl thioureas | DNA topoisomerase II | Antiproliferative activity (GI₅₀ < 10μM) | [5] |
Chiral benzyl-purine thioureas | Adenosine receptors | A₂ₐ receptor antagonism | [4] |
The significant bioactivity spectrum of these hybrids spans anticancer, antiviral, and neuroprotective applications. In Parkinson's disease research, specifically designed thiourea-purine derivatives demonstrated efficacy in reducing haloperidol-induced catalepsy and oxidative stress in murine models by modulating dopaminergic pathways and enhancing endogenous antioxidant systems (SOD, GSH-Px) [1]. Similarly, in oncology-focused studies, purine-thiourea conjugates inhibited cyclin-dependent kinases through competitive ATP-binding site interactions, disrupting cell cycle progression in cancer cell lines [7].
The investigation of purine-thiourea conjugates has progressed through three distinct eras of pharmaceutical development:
Foundation Era (1950s-1980s): Early research focused on simple purine thiourea adducts as potential antithyroid agents and nucleic acid antimetabolites. The discovery of riluzole (6-trifluoromethoxy-benzothiazole-2-amine) in the 1950s as an anticonvulsant established the pharmacological relevance of aminobenzothiazoles, though purine-specific thiourea conjugates remained underexplored until the 1980s [4] [7]. Seminal work during this period established the fundamental synthetic routes, particularly the nucleophilic displacement of 6-chloropurines with thiourea – a method still employed for synthesizing (2-ethyl-7H-purin-6-yl)thiourea [3].
Optimization Era (1990s-2010s): This period witnessed rational design approaches to enhance target affinity and metabolic stability. Key developments included:
The emergence of crystal structure analysis of target proteins enabled structure-based optimization, exemplified by the design of kinase inhibitors exploiting the purine-thiourea scaffold's ability to form bidentate hydrogen bonds with kinase hinge regions [7].
Precision Era (2020s-Present): Contemporary research integrates computational chemistry, structural biology, and nanotechnology:
Table 2: Historical Milestones in Purine-Thiourea Conjugate Development
Time Period | Key Advancement | Representative Compound | Impact |
---|---|---|---|
1950-1970 | First synthetic methodologies | 6-Thioguanine derivatives | Established nucleic acid antimetabolites |
1985-1995 | Parkinson's disease applications | Pramipexole analogs | Dopaminergic activity optimization |
2000-2010 | Kinase inhibitor development | CDK2-thiourea purines | IC₅₀ values reaching nanomolar range |
2015-Present | Computational design & nanoformulations | Chiral thiourea-purine conjugates | Enhanced blood-brain barrier penetration |
The strategic fusion of purine and thiourea components creates a pharmacologically synergistic architecture with enhanced target engagement capabilities through three primary mechanisms:
Electronic Modulation: The electron-withdrawing thiourea moiety (–NH–C(S)–NH–) conjugated at the purine C6 position significantly alters the electron distribution across the purine ring system. This modification increases hydrogen bond donor capacity at N1 and N7 positions while enhancing π-π stacking capabilities with aromatic residues in protein binding pockets. Density functional theory (DFT) calculations confirm reduced HOMO-LUMO energy gaps in (2-ethyl-7H-purin-6-yl)thiourea compared to unsubstituted purine, facilitating charge transfer interactions with biological targets [9].
Dual Hydrogen-Bonding Capacity: The thiourea group serves as a conformationally flexible hinge capable of both donating (NH groups) and accepting (thiocarbonyl S) hydrogen bonds. This enables versatile binding mode adaptation to diverse enzyme active sites:
In adenosine receptor binding studies, purine-thiourea hybrids demonstrated 5-8 fold enhanced affinity over adenine derivatives due to additional hydrogen bonds formed between the thiourea moiety and Thr/Gln residues in the binding pocket [1] [4].
Conformational Restriction Effects: The rotational freedom of the thiourea linkage permits binding-induced conformational adaptation, enabling optimal orientation for both purine ring stacking and thiourea hydrogen bonding. Molecular dynamics simulations of (2-ethyl-7H-purin-6-yl)thiourea binding to CDK2 reveal:
Table 3: Molecular Interactions of (2-Ethyl-7H-purin-6-yl)thiourea with Biological Targets
Target Protein | Interaction Type | Binding Affinity | Biological Consequence |
---|---|---|---|
CDK2/Cyclin A complex | H-bond: Thiourea NH-Leu83 (2.9Å) | Kd = 0.48 μM | G1/S cell cycle arrest |
Hydrophobic: 2-Ethyl-Phe80 | |||
Dopamine D2 receptor | H-bond: Thiocarbonyl-Lys317 | IC₅₀ = 3.2 μM | Reduced catalepsy in PD models |
π-Stacking: Purine-Phe319 | |||
Adenosine A₂ₐ receptor | H-bond: N7H-Glu169 (3.1Å) | Ki = 8.7 nM | Neuroprotection against oxidative stress |
Electrostatic: Thiourea-Asn253 |
This hybrid architecture has proven particularly valuable in CNS-targeted therapeutics, where the thiourea moiety enhances blood-brain barrier permeability through interactions with GLUT1 transporters while maintaining the purine core's recognition by nucleoside transporters. In silico ADME prediction for (2-ethyl-7H-purin-6-yl)thiourea indicates optimal CNS penetration potential (log BB = 0.24) combined with moderate oral bioavailability (55%) [9]. The compound's vasodilatory activity predicted by PASS Online analysis (Pa = 0.82) further demonstrates the therapeutic versatility arising from this molecular hybridization strategy [9].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3